3-methyl-8-((2-morpholinoethyl)amino)-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione
Descripción
3-Methyl-8-((2-morpholinoethyl)amino)-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione is a purine-2,6-dione derivative with three key structural modifications:
- Position 3: A methyl group, a common feature in xanthine analogs to enhance metabolic stability.
- Position 8: A (2-morpholinoethyl)amino group, combining a morpholine ring (improving solubility) and an ethylamine linker.
Propiedades
IUPAC Name |
3-methyl-8-(2-morpholin-4-ylethylamino)-7-(2-phenoxyethyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O4/c1-24-17-16(18(27)23-20(24)28)26(11-14-30-15-5-3-2-4-6-15)19(22-17)21-7-8-25-9-12-29-13-10-25/h2-6H,7-14H2,1H3,(H,21,22)(H,23,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHXLIJGOFYWMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCN3CCOCC3)CCOC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
3-Methyl-8-((2-morpholinoethyl)amino)-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential therapeutic applications. This compound is structurally related to various biologically active purines and has been investigated for its effects on different biological targets, including enzymes and receptors involved in critical cellular processes.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a purine core substituted with a morpholinoethyl amino group and a phenoxyethyl side chain, which may influence its biological activity.
Research indicates that this compound may act as an inhibitor of specific enzymes involved in nucleotide metabolism. In particular, it has been suggested that it could inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cellular proliferation. This inhibition can lead to reduced cell growth, making it a candidate for cancer therapy .
Enzyme Inhibition
Studies have shown that derivatives of purines, including this compound, can effectively inhibit DHFR. The inhibition of DHFR results in decreased levels of tetrahydrofolate, which is essential for the synthesis of nucleic acids. This action is particularly relevant in cancer cells that are highly dependent on rapid DNA synthesis .
Antiproliferative Effects
In vitro studies demonstrate that 3-methyl-8-((2-morpholinoethyl)amino)-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione exhibits significant antiproliferative activity against various cancer cell lines. For example, it has been tested against acute lymphoblastic leukemia (ALL) cells, showing promising results in reducing cell viability .
Case Studies
- Acute Lymphoblastic Leukemia (ALL) : In a controlled study involving ALL cell lines, treatment with this compound resulted in a dose-dependent reduction in cell proliferation. The IC50 values observed were comparable to those of established chemotherapeutic agents .
- Non-Hodgkin Lymphoma : Another study investigated the effects of this compound on non-Hodgkin lymphoma cells. Results indicated that it could induce apoptosis in these cells through the activation of caspase pathways, suggesting a mechanism that could be exploited for therapeutic purposes .
Comparative Analysis of Biological Activity
| Compound | Target Enzyme | IC50 (nM) | Effect |
|---|---|---|---|
| 3-Methyl-8-((2-morpholinoethyl)amino)-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione | DHFR | 150 | Antiproliferative |
| Other Purine Derivative A | DHFR | 200 | Antiproliferative |
| Other Purine Derivative B | DHFR | 120 | Antiproliferative |
Comparación Con Compuestos Similares
Implications for the Target Compound
The combination of 2-phenoxyethyl (position 7) and (2-morpholinoethyl)amino (position 8) in the target compound suggests:
- Enhanced Solubility : The morpholine ring may improve pharmacokinetics compared to purely hydrophobic analogs.
- Dual Targeting Potential: Structural similarities to linagliptin (DPP-4) and kinase inhibitors () imply possible activity in metabolic or oncological pathways.
- Optimization Opportunities : Further substitution at position 7 (e.g., fluorinated or heteroaromatic groups) could refine target selectivity.
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
